Fenofibric acid

Catalog No.
S527889
CAS No.
42017-89-0
M.F
C17H15ClO4
M. Wt
318.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenofibric acid

CAS Number

42017-89-0

Product Name

Fenofibric acid

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid

Molecular Formula

C17H15ClO4

Molecular Weight

318.7 g/mol

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)

InChI Key

MQOBSOSZFYZQOK-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Solubility

Soluble in DMSO

Synonyms

Fenofibric Acid; Procetofenic acid;

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Description

The exact mass of the compound Fenofibric acid is 318.0659 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281318. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Cardiovascular system -> Lipid modifying agents -> Lipid modifying agents, plain -> Fibrates -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

1. Lipid-Lowering Effects ()

Fenofibric acid's established role is in regulating blood lipid levels. It works by activating a cellular receptor called Peroxisome Proliferator-Activated Receptor alpha (PPARα) which influences fat metabolism. Research has shown its effectiveness in lowering levels of "bad" cholesterol (LDL-C) and triglycerides, while increasing levels of "good" cholesterol (HDL-C) [4].

2. Anti-inflammatory Properties ()

Emerging research suggests fenofibric acid might possess anti-inflammatory properties. Chronic inflammation is linked to various diseases, and studies indicate fenofibric acid's potential to modulate inflammatory pathways [1].

3. Atherosclerosis and Cardiovascular Disease ()

Atherosclerosis, the buildup of plaque in arteries, is a major risk factor for cardiovascular disease. Research has investigated fenofibric acid's potential role in preventing or slowing atherosclerosis progression. However, results are mixed. While some studies suggest benefits, others haven't shown a significant reduction in cardiovascular events (). Further research is needed to clarify its role in cardiovascular disease prevention.

Other Potential Applications

Scientific exploration continues to investigate fenofibric acid's potential benefits in various areas. Some ongoing research includes:

  • Diabetic Nephropathy: Investigating its potential to slow the progression of kidney complications in diabetes ()
  • Non-alcoholic Fatty Liver Disease (NAFLD): Exploring its potential role in improving liver health in NAFLD patients

Fenofibric acid is an active metabolite of fenofibrate, a medication primarily used to manage dyslipidemia, specifically to lower cholesterol and triglyceride levels in the blood. It is classified as a peroxisome proliferator-activated receptor alpha (PPAR-alpha) agonist, which plays a crucial role in lipid metabolism. By activating PPAR-alpha, fenofibric acid enhances lipolysis and promotes the clearance of triglyceride-rich lipoproteins from plasma, thereby reducing the risk of pancreatitis associated with high triglyceride levels .

Fenofibric acid's mechanism of action involves multiple pathways:

  • PPAR Activation

    It activates peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which regulate genes involved in lipid metabolism. This activation leads to increased breakdown of triglycerides and increased production of HDL ("good") cholesterol [].

  • Other Effects

    Fenofibric acid might also decrease the production of VLDL ("bad") cholesterol and apolipoprotein B, a protein involved in transporting cholesterol, while modestly increasing LDL receptor activity, further promoting LDL removal from the bloodstream.

  • Toxicity

    Fenofibric acid itself is not typically administered, but its prodrug, fenofibrate, can cause side effects like nausea, abdominal pain, and muscle cramps at high doses.

  • Other Hazards

    Fenofibrate can interact with other medications, and caution is advised in patients with kidney or liver problems.

Fenofibric acid can be synthesized through the alkaline hydrolysis of fenofibrate. This process involves the reaction of fenofibrate with sodium hydroxide in methanol, resulting in the conversion of the ester to the corresponding acid. The reaction can be monitored using thin-layer chromatography, which helps determine the extent of hydrolysis . The primary reaction can be summarized as follows:

Fenofibrate+NaOHFenofibric Acid+byproducts\text{Fenofibrate}+\text{NaOH}\rightarrow \text{Fenofibric Acid}+\text{byproducts}

The biological activity of fenofibric acid is primarily linked to its interaction with PPAR-alpha. This activation leads to several metabolic effects:

  • Increased Lipolysis: Fenofibric acid enhances the breakdown of fats, leading to decreased triglyceride levels.
  • Alteration of Lipoprotein Composition: It transforms low-density lipoprotein particles from small and dense to larger and more buoyant forms, which are more easily catabolized by the body.
  • Increased Synthesis of Apolipoproteins: The compound promotes the synthesis of apolipoproteins A-I and A-II, contributing to improved high-density lipoprotein levels .

Additionally, fenofibric acid has been shown to reduce serum uric acid levels by increasing its urinary excretion .

The synthesis of fenofibric acid typically involves:

  • Alkaline Hydrolysis: Fenofibrate is dissolved in methanol and treated with sodium hydroxide. This method can achieve varying degrees of hydrolysis depending on reaction conditions such as temperature and concentration.
  • Recrystallization: Post-reaction, fenofibric acid can be purified through recrystallization from suitable solvents to achieve higher purity for pharmaceutical applications .

Fenofibric acid is primarily utilized in clinical settings for:

  • Management of Dyslipidemia: It is prescribed alongside dietary modifications to treat elevated cholesterol and triglyceride levels.
  • Prevention of Pancreatitis: By lowering triglyceride levels, it helps mitigate the risk of pancreatitis in susceptible individuals .
  • Potential Use in Gout Management: Its ability to lower uric acid levels suggests potential applications in treating conditions like gout .

Fenofibric acid has been studied for various drug interactions:

  • Cholestyramine and Other Bile Acid Sequestrants: Co-administration requires careful timing; fenofibric acid should be taken at least one hour before or four to six hours after these medications.
  • Serum Protein Binding: Approximately 99% of fenofibric acid binds to serum proteins, which may influence its pharmacokinetics and interactions with other drugs .

Adverse reactions can include severe skin reactions such as Stevens-Johnson syndrome and toxic epidermal necrolysis, necessitating close monitoring during treatment .

Fenofibric acid shares structural and functional similarities with several other compounds in the fibrate class. Here are some notable comparisons:

Compound NameChemical StructureUnique Features
FenofibrateC20H21ClO4Isopropyl ester form; prodrug converted to fenofibric acid
GemfibrozilC15H15ClO5Inhibits lipoprotein lipase; different mechanism than fenofibric acid
ClofibrateC15H16ClO3Older fibrate; less commonly used due to side effects
BezafibrateC19H20ClO4Dual action on both PPAR-alpha and PPAR-gamma receptors

Fenofibric acid's unique mechanism through selective PPAR-alpha activation distinguishes it from other fibrates that may have broader or different mechanisms of action. Its specific ability to alter lipoprotein size and composition further highlights its therapeutic uniqueness among lipid-lowering agents .

Fenofibric acid has been extensively characterized through single crystal X-ray diffraction analysis, providing detailed structural information at the molecular level. The first crystal structure report of fenofibric acid was published in Acta Crystallographica Section E by researchers who successfully crystallized the compound from an ethanol-water solution [1].

Crystal System and Space Group

Fenofibric acid crystallizes in the orthorhombic crystal system with space group Pbca (number 61). This space group belongs to the centrosymmetric orthorhombic crystal family and contains eight equivalent positions per unit cell [1].

Unit Cell Parameters

The crystallographic analysis revealed the following unit cell dimensions determined at 160 K using molybdenum Kα radiation (λ = 0.71073 Å):

  • a = 18.2168(4) Å
  • b = 7.5623(2) Å
  • c = 22.1355(5) Å
  • V = 3049.41(13) ų
  • Z = 8 [1]

The calculated density (Dₓ) is 1.389 Mg m⁻³, and the absorption coefficient (μ) is 0.27 mm⁻¹ [1].

Data Collection and Refinement Parameters

The structural determination was performed using a Bruker SMART CCD area-detector diffractometer with the following parameters:

  • Total reflections measured: 47,753
  • Independent reflections: 3,497
  • Observed reflections [I > 2σ(I)]: 3,081
  • Refinement parameters: 259
  • R-factor [F² > 2σ(F²)]: 0.042
  • Weighted R-factor (wR(F²)): 0.099
  • Goodness-of-fit: 1.11 [1]

Crystal Morphology and Dimensions

The crystals appeared as colorless plates with dimensions of 0.47 × 0.43 × 0.14 mm. The crystals were obtained through slow crystallization from an ethanol-water mixture at room temperature [1].

Hydrogen Bonding and Molecular Packing

A remarkable structural feature of fenofibric acid is its unique hydrogen bonding pattern. The compound forms intermolecular dimers through an acid-to-ketone hydrogen bonding arrangement, which is relatively rare among carboxylic acids. The hydrogen bond parameters are:

  • O4—H4···O1: D—H = 0.91(3) Å, H···A = 1.72(3) Å, D···A = 2.6264(17) Å, angle = 170(3)° [1]

This hydrogen bonding pattern differs from the more common acid-to-acid dimerization typically observed in carboxylic acids. The molecules are related by an inversion center, and the dimers form layers that stack in the b direction, creating a zigzag pattern in the bc plane [1].

Additional Crystallographic Studies

Comparative crystallographic studies have been conducted on related fenofibric acid salts. For example, choline fenofibrate crystallizes in space group Pbca with different unit cell parameters (a = 12.34103(2), b = 28.56870(6), c = 12.02562(2) Å, V = 4239.84(1) ų, Z = 8), demonstrating how salt formation affects the crystal packing [2].

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C)

Nuclear Magnetic Resonance spectroscopy has been extensively utilized for the structural characterization of fenofibric acid, providing detailed information about the molecular environment of both hydrogen and carbon atoms.

¹H Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy of fenofibric acid has been investigated both theoretically and experimentally. Studies conducted in acetone-d₆ solvent revealed several characteristic signals [3]:

Aromatic Region: The aromatic protons of the chlorophenyl and phenoxy rings appear in the characteristic downfield region between 6.5-8.0 parts per million. Specifically, the aromatic protons exhibit signals at:

  • Phenyl protons adjacent to chlorine: approximately 7.87 parts per million
  • Phenyl protons of the phenoxy ring: approximately 7.50 parts per million
  • Additional aromatic protons: 6.84-7.16 parts per million range [3]

Aliphatic Region: The methyl groups of the quaternary carbon center appear as singlets in the upfield region:

  • Methyl groups: approximately 1.55 parts per million [3]

Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically observed in the strongly deshielded region around 10-12 parts per million, though this signal can be broad and exchange-dependent.

Theoretical calculations using density functional theory methods have shown good correlation with experimental values, with theoretical predictions generally within 0.5 parts per million of experimental observations [3].

¹³C Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the carbon framework of fenofibric acid. Comprehensive studies in acetone-d₆ have identified the following characteristic signals [3]:

Carboxyl Carbon: The carbonyl carbon of the carboxylic acid group appears significantly downfield at approximately 175.6 parts per million, consistent with typical carboxylic acid chemical shifts [3].

Ketone Carbonyl: The ketone carbonyl carbon resonates at approximately 166.2 parts per million, characteristic of aromatic ketones [3].

Aromatic Carbons: The aromatic carbons exhibit signals in the 120-160 parts per million region:

  • Phenoxy ring carbons: 120-140 parts per million
  • Chlorinated aromatic carbons: 130-140 parts per million
  • Carbon attached to oxygen: approximately 155.0 parts per million [3]

Quaternary Carbon: The central quaternary carbon bearing the two methyl groups and connecting to the phenoxy oxygen appears at approximately 79.5 parts per million [3].

Methyl Carbons: The two equivalent methyl groups attached to the quaternary center resonate at approximately 26.6 parts per million [3].

Nuclear Magnetic Resonance Spectroscopic Analysis of Derivatives

Studies have also been conducted on deuterated fenofibric acid (fenofibric acid-d₆), which serves as an internal standard for mass spectrometric analyses. The deuterated analog shows appropriate isotopic shifts in both ¹H and ¹³C Nuclear Magnetic Resonance spectra, confirming the incorporation of deuterium atoms [4].

Nuclear Magnetic Resonance Method Validation

Nuclear Magnetic Resonance spectroscopy has been validated as a quantitative analytical method for fenofibric acid purity determination. Studies have demonstrated that Nuclear Magnetic Resonance methods can achieve detection limits comparable to high-performance liquid chromatography methods, with the advantage of being non-destructive and providing structural confirmation [5].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry has proven to be an essential analytical technique for the characterization and quantitative analysis of fenofibric acid, providing detailed information about its molecular structure and fragmentation behavior.

Molecular Ion and Base Peak

Fenofibric acid exhibits a molecular ion peak at m/z 318 in positive ionization mode $$M+H$$⁺ and m/z 316 in negative ionization mode $$M-H$$⁻, corresponding to its molecular weight of 318.75 daltons [6] [7]. The molecular formula C₁₇H₁₅ClO₄ is confirmed by the characteristic isotope pattern showing the chlorine isotope distribution.

Major Fragmentation Pathways

Positive Ion Mode Fragmentation

In positive electrospray ionization mode, fenofibric acid undergoes several characteristic fragmentation pathways [8]:

Primary Fragmentation: The molecular ion $$M+H$$⁺ at m/z 318 undergoes loss of the carboxylic acid moiety (COOH, 45 daltons) to produce a major fragment at m/z 273. This fragmentation represents decarboxylation, a common process for carboxylic acids under mass spectrometric conditions.

Secondary Fragmentation: The m/z 273 fragment further loses the methyl groups and undergoes rearrangement to produce fragments at:

  • m/z 233: corresponding to loss of additional alkyl fragments
  • m/z 139: representing the chlorobenzophenone portion
  • m/z 121: arising from further fragmentation of the aromatic system [8]

Negative Ion Mode Fragmentation

Negative ion electrospray ionization provides different fragmentation patterns that are particularly useful for analytical applications [7]:

Base Peak Formation: In negative mode, the $$M-H$$⁻ ion at m/z 316 commonly fragments to produce m/z 213 as a major product ion. This transition (m/z 317 → m/z 213) is frequently utilized in tandem mass spectrometry methods for quantitative analysis [7].

Additional Fragments: Other significant fragments in negative mode include:

  • m/z 231: representing loss of specific functional groups
  • m/z 201: further fragmentation of the aromatic system
  • m/z 93: corresponding to phenolic fragments [8]

Tandem Mass Spectrometry Applications

Multiple reaction monitoring methods have been developed utilizing the characteristic fragmentation patterns of fenofibric acid [6] [9]:

Analytical Transitions: The most commonly employed transitions for quantitative analysis are:

  • Positive mode: m/z 318 → m/z 273 (primary transition)
  • Negative mode: m/z 317 → m/z 213 (primary transition)
  • Negative mode: m/z 317 → m/z 231 (confirmation transition) [7]

High-Resolution Mass Spectrometry

High-resolution mass spectrometry studies using quadrupole time-of-flight instruments have provided exact mass measurements confirming the molecular formula [10]. The exact mass of fenofibric acid has been determined as 318.065887 daltons, with mass accuracy typically better than 5 parts per million.

Fragmentation Mechanism Studies

Detailed mechanistic studies have revealed that the fragmentation of fenofibric acid involves [8]:

  • Initial Decarboxylation: Loss of CO₂ from the carboxylic acid group
  • Rearrangement Processes: Intramolecular rearrangements involving the ether linkage
  • Aromatic System Fragmentation: Breakdown of the benzophenone core structure
  • Chlorine Loss: Elimination of chlorine atoms from the aromatic system

Mass Spectrometry Method Development

Numerous analytical methods have been developed utilizing these fragmentation patterns for:

  • Pharmaceutical analysis in dosage forms
  • Bioanalytical applications in plasma and biological fluids
  • Metabolite identification studies
  • Impurity profiling and structural elucidation [6] [9] [11]

The characteristic fragmentation patterns have been incorporated into mass spectral libraries and databases for compound identification and confirmation purposes.

Infrared and Ultraviolet-Visible Absorption Profiles

Infrared Spectroscopic Characterization

Fourier transform infrared spectroscopy has been extensively utilized for the structural characterization of fenofibric acid, providing detailed information about functional group vibrations and molecular interactions.

Characteristic Functional Group Absorptions

Carboxylic Acid Group: The carboxylic acid functionality in fenofibric acid exhibits characteristic infrared absorptions [12]:

  • Hydroxyl Stretch: A broad absorption band at approximately 3300 cm⁻¹ indicates the presence of the carboxylic acid hydroxyl group. This broad character results from hydrogen bonding interactions between molecules [12].
  • Carbonyl Stretch: The carboxylic acid carbonyl appears at approximately 1701 cm⁻¹, which is characteristic of carboxylic acids [12].

Ketone Carbonyl: The benzophenone ketone moiety shows a distinct carbonyl stretching vibration at approximately 1674 cm⁻¹, slightly different from the carboxylic acid carbonyl due to the aromatic conjugation [12].

Aromatic System: The aromatic rings contribute several characteristic absorptions:

  • Carbon-Hydrogen Stretching: Aromatic C-H stretching vibrations appear at approximately 3068 cm⁻¹ [12]
  • Aromatic Ring Vibrations: Characteristic aromatic ring stretching and bending modes are observed in the 1450-1600 cm⁻¹ region [13]
  • Aromatic C-Cl Stretching: The chlorine-carbon bond exhibits stretching at approximately 770 cm⁻¹ [12]

Ether Linkage: The phenoxy ether connection shows C-O stretching vibrations in the 1100-1000 cm⁻¹ region [12].

Aliphatic Components: The methyl groups contribute C-H stretching vibrations at approximately 2980 cm⁻¹ [12].

Spectral Comparisons and Analytical Applications

Comparative infrared studies between fenofibric acid and its ester precursor fenofibrate reveal significant differences [14]:

  • Absence of Ester Peak: Unlike fenofibrate, fenofibric acid lacks the characteristic ester carbonyl peak at 1728 cm⁻¹
  • Presence of Acid Peak: The broad hydroxyl absorption at 3000-2500 cm⁻¹ confirms the carboxylic acid formation
  • Shifted Ketone Peak: The ketone carbonyl shifts from 1651 cm⁻¹ in fenofibrate to 1674 cm⁻¹ in fenofibric acid [14]

Hydrogen Bonding Analysis

Infrared spectroscopy has been particularly valuable for investigating hydrogen bonding interactions in fenofibric acid. The broad hydroxyl absorption and the specific frequency of the carboxylic acid carbonyl provide evidence for the unusual acid-to-ketone hydrogen bonding pattern observed in the crystal structure [15] [16].

Ultraviolet-Visible Absorption Spectroscopy

Ultraviolet-visible spectroscopy provides important information about the electronic transitions and chromophoric systems in fenofibric acid.

Electronic Absorption Maximum

Fenofibric acid exhibits a characteristic absorption maximum at approximately 299 nanometers in various solvent systems [17] [18]. This absorption corresponds to π→π* electronic transitions within the benzophenone chromophore system.

Solvent-Dependent Absorption

The absorption characteristics of fenofibric acid show some dependence on the solvent environment [19]:

  • In tetrahydrofuran: λmax = 285 nanometers
  • In ethanol: λmax = 286 nanometers
  • In dimethyl sulfoxide: λmax = 287 nanometers
  • In aqueous buffer systems: λmax = 298-299 nanometers [17] [18]

Analytical Applications

The ultraviolet absorption at 299 nanometers has been extensively utilized for quantitative analysis [17] [18]:

Hydrotropic Solubilization: Methods have been developed using mixed hydrotropic solvents (2M urea and 1M sodium citrate) to enhance the aqueous solubility of fenofibric acid for ultraviolet spectrophotometric analysis [17].

Beer's Law Compliance: Fenofibric acid follows Beer's law over the concentration range of 5-30 μg/mL in appropriate solvent systems, with correlation coefficients typically exceeding 0.999 [17] [18].

Method Validation: Ultraviolet spectrophotometric methods have been validated according to International Conference on Harmonization guidelines, demonstrating acceptable precision (relative standard deviation < 2%), accuracy (recovery 99-101%), and specificity [17] [18].

Derivative Spectroscopy

Advanced ultraviolet spectroscopic techniques have been applied to fenofibric acid analysis [17]:

First Derivative Spectroscopy: The first derivative spectrum shows a negative peak maximum at 299 nanometers, providing enhanced selectivity for analytical applications.

Second Derivative Spectroscopy: Second derivative techniques further improve resolution and allow determination in the presence of potential interferents.

Area Under Curve Methods: Integration methods utilizing the area under the absorption curve between specific wavelengths provide robust quantitative analysis.

Photochemical Properties

Ultraviolet absorption studies have revealed that fenofibric acid is photolabile, particularly in aqueous solutions [20]. Upon ultraviolet irradiation, the compound undergoes photodecarboxylation reactions, forming photoproducts that retain the benzophenone chromophore and exhibit continued ultraviolet absorption [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

318.0658866 g/mol

Monoisotopic Mass

318.0658866 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BGF9MN2HU1

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (41.49%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H413 (53.19%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as an adjunctive therapy to diet to: (a) reduce triglyceride levels in adult patients with severe hypertriglyceridemia, and (b) reduce elevated total cholesterol, low-density-lipoprotein (LDL-C), triglycerides, and apolipoprotein B, and to increase high-density-lipoprotein (HDL-C) in adult patients with primary hypercholesterolemia or mixed dyslipidemia (Fredrickson Types IIa and IIb).
FDA Label

Pharmacology

Various clinical studies have shown that elevated levels of total cholesterol, low-desnsity-lipoprotein (LDL-C), and apolipoprotein B (apo B) - an LDL membrane complex - are associated with human atherosclerosis [FDA Label]. Concurrently, decreased levels of high-density-lioprotein (HDL-C) and its transport complex, apolipoproteins apo AI and apo AII, are associated with the development of atherosclerosis [FDA Label]. Furthermore, epidemiological investigations demonstrate that cardiovascular morbidity and mortality vary directly with the levels of total cholesterol, LDL-C, and triglycerides, and inversely with the level of HDL-C [FDA Label]. Fenofibric acid, the active metabolite of fenofibrate, subsequently produces reductions in total cholesterol, LDL-C, apo B, total triglycerides, and triglyceride rich lipoprotein (VLDL) in treated patients [FDA Label]. Moreover, such treatment with fenofibrate also results in increases in HDL-C and apo AI and apo AII [FDA Label].
Fenofibric Acid is the active form of fenofibrate, a synthetic phenoxy-isobutyric acid derivate with antihyperlipidemic activity.

ATC Code

C10AB05

Mechanism of Action

Having performed clinical studies with in vivo transgenic mice and in vitro human hepatocyte cultures, it is believed that the principal mechanism of action of fenofibric acid is demonstrated through its capability to activate peroxisome proliferator receptor alpha (PPAR-alpha). By activating PPAR-alpha, fenofibric acid increases lipolysis and the elimination of triglyceride-rich particles from plasma by actuating lipoprotein lipase and reducing production of apoprotein C-III, which acts as an inhibitor of lipoprotein lipase activity. The resultant decrease in triglycerides causes an alteration in the size and composition of low-density-lipoprotein from small, dense particles to large, buoyant ones. The size of these larger low-density-lipoprotein particles have a greater affinity for cholesterol receptors and are therefore catabolized more rapidly. Additionally, fenofibric acid's activation of PPAR-alpha also induces an increase in the synthesis of apoproteins apo A-I, apo A-II, and high-density-lipoprotein. Moreover, the use of fenofibric acid can also act to reduce serum uric acid levels in ordinary or hyperuricemic individuals by increasing the urinary excretion of uric acid.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C1 (PPARA) [HSA:5465] [KO:K07294]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

42017-89-0

Absorption Distribution and Excretion

Some studies have demonstrated that the bioavailability of fenofibric acid (a sample administration of 130 mg oral suspension to healthy volunteers about 4 hours after a light breakfast) is approximately 81% in the stomach, 88% in the proximal small bowel, 84% in the distal small bowel, and 78% in the colon. Nevertheless, following the oral administration of fenofibric acid in healthy volunteers, median peak plasma levels for the drug occurred about 2.5 hours after administration. Moreover, exposure after administration of three 35 mg fenofibric acid tablets is largely comparable to that of one 105 mg tablet.
Fenofibric acid metabolites are largely excreted in the urine.
The volume of distribution for fenofibric acid is demonstrated to be 70.9 +/- 27.5 L.
In five elderly volunteers aged 77 to 87, the oral clearance of fenofibric acid after a single oral dose of fenofibrate was 1.2 L/h, which compares to 1.1 L/h in young adults.

Metabolism Metabolites

In vitro and in vivo metabolism studies reveal that fenofibric acid does not experience significant oxidative metabolism via the cytochrome P450 isoenzymes. The CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 enzymes are not known to play a role in the metabolism of fenofibric acid. Rather, fenofibric acid is predominantly conjugated with glucuronic acid and then excreted in urine. A small amount of fenofibric acid is reduced at the carbonyl moiety to benzhydrol metabolite which is, in turn, conjugated with glucuronic acid and excreted in urine.
Fenofibric Acid has known human metabolites that include Fenofibryl glucuronide.

Wikipedia

Fenofibric acid

Biological Half Life

Following once daily dosing, fenofibric acid demonstrates an elimination associated with a half-life of about 20 hours after absorption.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Cardiovascular system -> Lipid modifying agents -> Lipid modifying agents, plain -> Fibrates -> Transformation products

Dates

Last modified: 08-15-2023
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